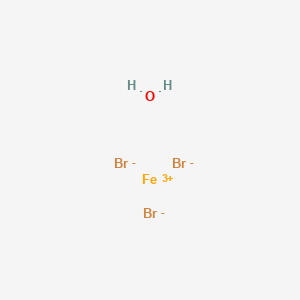
Iron(III)bromidehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III)bromidehydrate, also known as ferric bromide hydrate, is a chemical compound with the formula FeBr₃·xH₂O. This compound is a hydrated form of iron(III)bromide, which is a reddish-brown solid. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. It is used in various chemical reactions and industrial applications due to its properties as a Lewis acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(III)bromidehydrate can be synthesized through the direct reaction of iron with bromine in the presence of water. The reaction is highly exothermic and produces iron(III)bromide, which can then be hydrated: [ 2Fe + 3Br₂ + xH₂O \rightarrow 2FeBr₃·xH₂O ]
Another method involves the reaction of iron(III)sulfate with an alkali metal bromide in an aqueous solution, followed by evaporation and crystallization: [ Fe₂(SO₄)₃ + 6KBr + xH₂O \rightarrow 2FeBr₃·xH₂O + 3K₂SO₄ ]
Industrial Production Methods
In industrial settings, this compound is typically produced by the direct reaction of iron filings with bromine gas in the presence of water. The reaction is carried out in a controlled environment to manage the exothermic nature of the process. The resulting iron(III)bromide is then hydrated to form this compound.
Análisis De Reacciones Químicas
Types of Reactions
Iron(III)bromidehydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III)bromide can act as an oxidizing agent in redox reactions.
Substitution Reactions: It is commonly used in halogenation reactions, where it acts as a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation-Reduction: Iron(III)bromide can oxidize alcohols to ketones in the presence of an appropriate reducing agent.
Substitution: In halogenation reactions, iron(III)bromide is used with bromine to brominate aromatic compounds.
Major Products Formed
Oxidation-Reduction: The major products include ketones and other oxidized organic compounds.
Substitution: The major products are brominated aromatic compounds.
Aplicaciones Científicas De Investigación
Iron(III)bromidehydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in bromination reactions.
Biology: this compound is used in the preparation of various biological reagents.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form complexes with organic molecules.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Iron(III)bromidehydrate exerts its effects primarily through its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In bromination reactions, this compound activates bromine molecules, making them more reactive towards aromatic compounds. This activation lowers the activation energy required for the reaction, allowing it to proceed more efficiently.
Comparación Con Compuestos Similares
Iron(III)bromidehydrate can be compared with other iron halides, such as iron(III)chloride and iron(III)iodide:
Iron(III)chloride: More stable and widely used in industrial applications. It is less hygroscopic compared to this compound.
Iron(III)iodide: Less stable due to the larger size of iodine atoms, making it less commonly used.
Similar Compounds
- Iron(III)chloride (FeCl₃)
- Iron(III)iodide (FeI₃)
- Iron(II)bromide (FeBr₂)
This compound is unique due to its specific reactivity and hygroscopic nature, making it suitable for specialized applications in both research and industry.
Propiedades
Fórmula molecular |
Br3FeH2O |
|---|---|
Peso molecular |
313.57 g/mol |
Nombre IUPAC |
iron(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Clave InChI |
DXTPYZJKCNBJTG-UHFFFAOYSA-K |
SMILES canónico |
O.[Fe+3].[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)

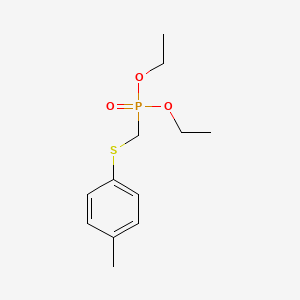


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
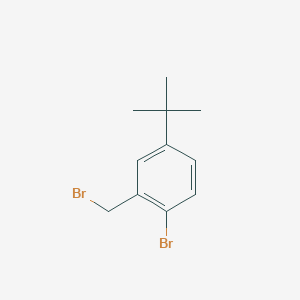

![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
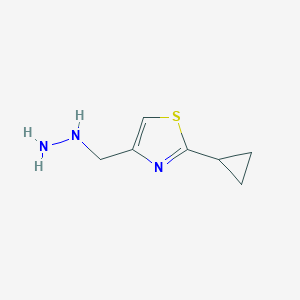
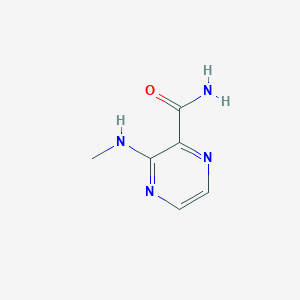
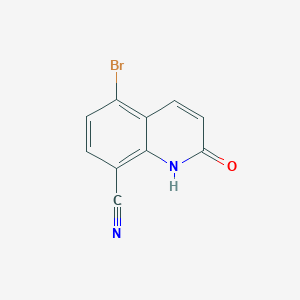
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
